molecular formula C26H18Cl2CuN2O5 B12726601 (Methyl 3-(((3-((2,5-dichloroanilino)carbonyl)-2-hydroxy-1-naphthyl)methylene)amino)-4-hydroxybenzoato(2-))copper CAS No. 85865-84-5

(Methyl 3-(((3-((2,5-dichloroanilino)carbonyl)-2-hydroxy-1-naphthyl)methylene)amino)-4-hydroxybenzoato(2-))copper

Cat. No.: B12726601
CAS No.: 85865-84-5
M. Wt: 572.9 g/mol
InChI Key: PBCABCXEVUHYRM-UHFFFAOYSA-N
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Description

[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper is a complex organic compound with a molecular formula of C26H16Cl2CuN2O5 and a molecular weight of 572.9 g/mol. This compound is known for its unique structure, which includes a copper ion coordinated with a methyl ester and a dichloroanilino group. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper typically involves the following steps:

    Formation of the Dichloroanilino Intermediate: The initial step involves the reaction of 2,5-dichloroaniline with a suitable carbonyl compound to form the dichloroanilino intermediate.

    Coupling with Hydroxy-Naphthyl Compound: The intermediate is then coupled with a hydroxy-naphthyl compound under controlled conditions to form the desired naphthyl derivative.

    Coordination with Copper Ion: Finally, the naphthyl derivative is reacted with a copper salt (such as copper acetate) to form the copper-coordinated complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reactants in a controlled environment.

    Continuous Flow Processing: Utilizes a continuous flow of reactants through a reactor to maintain consistent production rates.

Chemical Reactions Analysis

Types of Reactions

[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyl derivatives, while reduction may produce reduced copper complexes .

Scientific Research Applications

[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis reactions.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of [Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper involves its interaction with molecular targets and pathways. The copper ion plays a crucial role in mediating redox reactions and coordinating with other molecules . The compound’s unique structure allows it to interact with specific enzymes and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((3,5-dichloroanilino)carbonyl)-5-nitrobenzoate
  • Methyl 3-((2,3-dichloroanilino)carbonyl)-5-nitrobenzoate

Uniqueness

[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper is unique due to its copper coordination and the presence of both naphthyl and dichloroanilino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

85865-84-5

Molecular Formula

C26H18Cl2CuN2O5

Molecular Weight

572.9 g/mol

IUPAC Name

copper;methyl 3-[[3-[(2,5-dichlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]methylideneamino]-4-hydroxybenzoate

InChI

InChI=1S/C26H18Cl2N2O5.Cu/c1-35-26(34)15-6-9-23(31)22(11-15)29-13-19-17-5-3-2-4-14(17)10-18(24(19)32)25(33)30-21-12-16(27)7-8-20(21)28;/h2-13,31-32H,1H3,(H,30,33);

InChI Key

PBCABCXEVUHYRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)N=CC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)Cl)Cl)O.[Cu]

Origin of Product

United States

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